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Introduction

6-Chloro-2-methylquinoline, also known as 6-chloroquinaldine, is a heterocyclic aromatic
compound that has garnered significant attention in medicinal chemistry and materials science.
Its quinoline core, functionalized with a chloro group at the 6-position and a methyl group at the
2-position, provides a unique and versatile scaffold for the synthesis of a diverse array of
bioactive molecules and functional materials.[1] The presence of the chlorine atom, an
electron-withdrawing group, and the reactive methyl group significantly influences the
molecule's physicochemical properties, reactivity, and biological activity. This often enhances
binding affinity to biological targets through halogen bonding and improves the overall
pharmacokinetic profile of its derivatives.[2][3]

This guide provides a comprehensive technical overview of 6-Chloro-2-methylquinoline,
covering its core chemical identity, detailed synthesis protocols with mechanistic insights, key
applications in drug discovery, and essential safety and handling information.

Core Compound Identification and Properties

The foundational step in utilizing any chemical scaffold is a thorough understanding of its
fundamental properties. 6-Chloro-2-methylquinoline is identified by its unique structural
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formula and CAS number, which are universally recognized in chemical databases and

regulatory frameworks.

CAS Number: 92-46-6[4]

Chemical Name: 6-Chloro-2-methylquinoline

Synonym: 6-Chloroquinaldine

Molecular Formula: C10HsCIN[4]

The structural arrangement of 6-Chloro-2-methylquinoline is depicted below.

Caption: Structural Formula of 6-Chloro-2-methylquinoline.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. This data is

critical for designing experimental conditions, including solvent selection, reaction

temperatures, and purification strategies.

Property Value Source(s)

Molecular Weight 177.63 g/mol [4]
White to light yellow crystalline

Appearance ) [5]
solid

Melting Point 94-98 °C [5]

Boiling Point 278.2 £ 20.0 °C (Predicted)

B Soluble in methanol and other

Solubility ]
organic solvents

SMILES Cclccc2cec(Cl)ece2nl
OCCIBGIEIBQGAJ-

InChlKey [6]
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Synthesis of 6-Chloro-2-methylquinoline

The synthesis of substituted quinolines is a well-established area of organic chemistry, with
several named reactions available. For 2-methyl substituted quinolines like 6-chloroquinaldine,
the Doebner-von Miller reaction is a highly effective and historically significant method.[7] This
reaction involves the condensation of an aniline (in this case, 4-chloroaniline) with an a,3-
unsaturated carbonyl compound.[7]

Recommended Synthetic Protocol: Doebner-von Miller
Reaction

This protocol describes the synthesis using 4-chloroaniline and crotonaldehyde, which is
formed in situ from acetaldehyde via an aldol condensation.
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Workflow: Doebner-von Miller Synthesis

Reactants:
- 4-Chloroaniline
- Acetaldehyde
- Hydrochloric Acid (Catalyst)
- Oxidizing Agent (e.g., Nitrobenzene)

Heat

In Situ Aldol Condensation
(Acetaldehyde -> Crotonaldehyde)

;

Michael Addition
(4-Chloroaniline attacks Crotonaldehyde)

;

Acid-Catalyzed Cyclization

l

Dehydration

;

Oxidation & Aromatization

;

Crude 6-Chloro-2-methylquinoline

:

Neutralization & Extraction
(e.g., with NaOH and Dichloromethane)

l

Purification
(Column Chromatography or Recrystallization)

Pure 6-Chloro-2-methylquinoline

Click to download full resolution via product page

Caption: Doebner-von Miller synthesis workflow.
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Step-by-Step Methodology

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, add 4-chloroaniline and concentrated hydrochloric acid in a suitable solvent like
ethanol.

Reagent Addition: While stirring, slowly add acetaldehyde to the mixture. An exothermic
reaction may occur, and the addition rate should be controlled to maintain a steady
temperature. Subsequently, add an oxidizing agent, such as nitrobenzene or arsenic
pentoxide.

o Causality Insight:Hydrochloric acid serves as a catalyst for both the in situ aldol
condensation of acetaldehyde to crotonaldehyde and the subsequent cyclization step. The
oxidizing agent is crucial for the final aromatization step to form the stable quinoline ring
system.

Reflux: Heat the reaction mixture to reflux for several hours (typically 4-8 hours). The
progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Work-up: After cooling to room temperature, the mixture is made alkaline by the slow
addition of a concentrated sodium hydroxide solution. This neutralizes the acid and
precipitates the crude product.

o Self-Validation:The pH of the solution should be checked to ensure it is basic (pH > 10) to
free the amine product from its salt form.

Extraction: The aqueous mixture is then extracted several times with an organic solvent such
as dichloromethane or ethyl acetate. The organic layers are combined.

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered,
and the solvent is removed under reduced pressure. The resulting crude solid is purified by
column chromatography on silica gel or by recrystallization from a suitable solvent (e.g.,
ethanol or hexane) to yield pure 6-Chloro-2-methylquinoline.

Applications in Drug Discovery and Development
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The rigid, planar structure of the quinoline scaffold makes it a "privileged structure" in medicinal
chemistry. It serves as an excellent framework for positioning functional groups in three-
dimensional space to interact with biological targets like enzymes and receptors.[2] 6-Chloro-
2-methylquinoline is a key starting material for a variety of therapeutic agents.[1]

Scaffold for Kinase Inhibitors in Oncology

One of the most significant applications of this scaffold is in the development of kinase
inhibitors for cancer therapy.[3] Many quinoline-based compounds can mimic the adenine
moiety of ATP, enabling them to bind to the ATP-binding site of various kinases, thereby
inhibiting their activity.[3] The PISK/Akt/mTOR signaling pathway, which is frequently
dysregulated in many cancers, is a key target.[3][8]
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Drug Discovery Workflow

Starting Scaffold:

6-Chloro-2-methylquinoline

Chemical Derivatization
(e.g., modifying the methyl group, further substitutions)

l

Library of Novel
Quinoline Derivatives

l

High-Throughput Screening
(e.g., Kinase Inhibition Assays)

l

Hit Identification

l

Lead Optimization
(Structure-Activity Relationship Studies)

Preclinical Candidate

Click to download full resolution via product page

Caption: Use of the scaffold in drug discovery.

Targeting the PI3K/Akt/mTOR Pathway

Derivatives of 6-Chloro-2-methylquinoline can be designed to inhibit key kinases in this
pathway, preventing downstream signaling that leads to cell proliferation, growth, and survival.
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The 6-chloro substituent can enhance binding affinity and improve pharmacokinetic properties.
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Caption: Inhibition of the PISK/Akt/mTOR pathway.

Other Therapeutic and Industrial Applications

o Antimalarial Agents: The quinoline core is famous for its role in antimalarial drugs like
chloroquine. The 6-chloro substitution is a common feature in many potent antimalarial

compounds.[2][9]
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» Antimicrobial Agents: Derivatives have shown promise as antibacterial and antifungal
agents.[1][9]

e Agrochemicals: The scaffold is used in the formulation of herbicides and fungicides.[1]

e Fluorescent Dyes: The rigid aromatic system is an excellent base for creating fluorescent
dyes used in biological imaging and materials science.[1]

Spectroscopic Data

Characterization of 6-Chloro-2-methylquinoline is typically performed using standard
spectroscopic methods.

Spectroscopy Type Key Features and Expected Data

Signals expected for the aromatic protons on
1H NMR the quinoline ring system and a characteristic

singlet for the methyl group protons.

Resonances corresponding to the ten carbon
13C NMR atoms of the scaffold, with shifts influenced by

the nitrogen and chlorine substituents.

Characteristic peaks for C=C and C=N

stretching vibrations within the aromatic system,
IR Spectroscopy C-H stretching and bending, and a C-Cl

stretching vibration. The NIST WebBook

provides a reference IR spectrum.[6]

The mass spectrum will show a molecular ion

peak (M*) at m/z 177 and a characteristic M+2
Mass Spectrometry peak at m/z 179 with an approximate 1:3

intensity ratio, confirming the presence of a

single chlorine atom.[6]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling 6-
Chloro-2-methylquinoline.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.chemimpex.com/products/44918
https://pmc.ncbi.nlm.nih.gov/articles/PMC9231466/
https://www.chemimpex.com/products/44918
https://www.chemimpex.com/products/44918
https://www.benchchem.com/product/b1360239?utm_src=pdf-body
https://webbook.nist.gov/cgi/inchi?ID=C92466&Mask=80
https://webbook.nist.gov/cgi/inchi?ID=C92466&Mask=80
https://www.benchchem.com/product/b1360239?utm_src=pdf-body
https://www.benchchem.com/product/b1360239?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Hazard Identification

Based on GHS classifications, this compound presents the following hazards:

H302: Harmful if swallowed.[4]

H315: Causes skin irritation.[4]

H318: Causes serious eye damage.[4]

H335: May cause respiratory irritation.[4]

Handling and Personal Protective Equipment (PPE)

e Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.

» Personal Protective Equipment:

o

Wear protective gloves (e.g., nitrile rubber).

o

Wear chemical safety goggles or a face shield.

Wear a lab coat.

[¢]

[¢]

Avoid breathing dust; use a dust mask or respirator if necessary.[10]

» Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work
area.

Storage

o Store in a tightly closed container.
o Keep in a dry, cool, and well-ventilated place.

o Store away from oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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